REACTION_CXSMILES
|
[Li+].[OH-].[CH3:3][C:4]1[N:8]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[C:11]=2[CH3:20])[C:7]2[CH:21]=[C:22]([N:29]3[CH2:34][CH2:33][O:32][CH2:31][CH2:30]3)[CH:23]=[C:24]([C:25]([O:27]C)=[O:26])[C:6]=2[N:5]=1>C1COCC1>[CH3:3][C:4]1[N:8]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:18])([F:17])[F:19])[C:11]=2[CH3:20])[C:7]2[CH:21]=[C:22]([N:29]3[CH2:30][CH2:31][O:32][CH2:33][CH2:34]3)[CH:23]=[C:24]([C:25]([OH:27])=[O:26])[C:6]=2[N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(N1CC1=C(C(=CC=C1)C(F)(F)F)C)C=C(C=C2C(=O)OC)N2CCOCC2
|
Name
|
Example 30
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to rt
|
Type
|
CUSTOM
|
Details
|
THF was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was collected
|
Type
|
WASH
|
Details
|
washed with water (10 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(N1CC1=C(C(=CC=C1)C(F)(F)F)C)C=C(C=C2C(=O)O)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 mg | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |